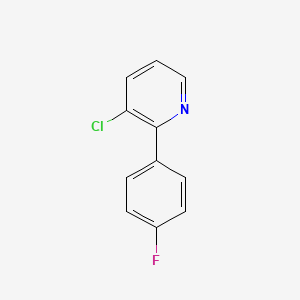

3-Chloro-2-(4-fluorophenyl)pyridine

Description

The exact mass of the compound 3-Chloro-2-(4-fluorophenyl)pyridine is 207.0251051 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-(4-fluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(4-fluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(4-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-10-2-1-7-14-11(10)8-3-5-9(13)6-4-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWFWHJZZONRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine

CAS Number: 847226-00-0 Molecular Formula: C₁₁H₇ClFNc Molecular Weight: 207.63 g/mol

Part 1: Strategic Analysis & Retrosynthesis

Molecule Significance

3-Chloro-2-(4-fluorophenyl)pyridine is a biaryl scaffold frequently utilized in medicinal chemistry as a core pharmacophore for sodium channel modulators, insecticides, and kinase inhibitors. The presence of the chlorine atom at the C3 position provides a handle for further functionalization (e.g., via Buchwald-Hartwig amination or a second Suzuki coupling) or serves as a steric block to enforce a specific dihedral angle between the pyridine and phenyl rings, influencing binding affinity.

Retrosynthetic Logic

The most robust disconnection for this molecule is at the C2–C1' biaryl bond.

-

Disconnection: C–C bond between the pyridine C2 and the phenyl ring.

-

Synthons: An electrophilic pyridine species (2,3-dichloropyridine) and a nucleophilic phenyl species (4-fluorophenylboronic acid).

-

Rationale: This approach leverages the Suzuki-Miyaura Cross-Coupling reaction. The key strategic decision here is regioselectivity . 2,3-Dichloropyridine contains two electrophilic sites (C2 and C3).

Critical Mechanistic Insight (Regioselectivity):

In nucleophilic aromatic substitution (

-

Electronic Effect: The C2 position is ortho to the electron-withdrawing nitrogen atom, making the C–Cl bond more electron-deficient and susceptible to oxidative addition by Pd(0).

-

Result: We can selectively couple at C2 while leaving the C3-chlorine intact for future manipulations, provided we control stoichiometry and temperature.

Figure 1: Retrosynthetic analysis highlighting the strategic C2-C1' disconnection.

Part 2: Primary Synthesis Pathway (Suzuki-Miyaura Coupling)

Reaction Scheme

Reagents: 2,3-Dichloropyridine, 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

Solvent: 1,4-Dioxane / Water (4:1).

Conditions: 90–100°C, Inert Atmosphere (

Mechanism & Causality

-

Oxidative Addition: The Pd(0) catalyst coordinates to the pyridine. Oxidative addition occurs preferentially at the C2–Cl bond due to the lower bond dissociation energy and higher electrophilicity induced by the adjacent nitrogen. The C3–Cl bond is sterically hindered and electronically less activated.

-

Transmetallation: The activated boronate species (formed by the reaction of boronic acid with the base) transfers the 4-fluorophenyl group to the Palladium center.

-

Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up/down linearly.

Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 2,3-Dichloropyridine | 147.99 | 1.0 | 1.48 g |

| 4-Fluorophenylboronic acid | 139.92 | 1.05 | 1.47 g |

| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.05 | 578 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.12 g |

| 1,4-Dioxane | Solvent | - | 40 mL |

| Water (degassed) | Solvent | - | 10 mL |

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with Nitrogen (

) for 10 minutes. -

Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with

for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid. -

Charging: Under a gentle stream of

, add 2,3-Dichloropyridine (1.48 g), 4-Fluorophenylboronic acid (1.47 g), and Na₂CO₃ (2.12 g) to the reaction flask. -

Catalyst Addition: Add Pd(PPh₃)₄ (578 mg) last. Tip: Pd(PPh₃)₄ is air-sensitive; handle quickly or use a glovebox if available.

-

Initiation: Add the degassed solvent mixture via syringe. Heat the reaction mixture to 90°C in an oil bath.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

-

Expected Time: 4–12 hours.

-

Endpoint: Disappearance of 2,3-dichloropyridine. If the reaction stalls, add 0.01 equiv of fresh catalyst.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate the layers.[1][2][3] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Combine organic layers and wash with Brine (sat. NaCl).

-

Dry over Anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure.[3]

-

-

Purification: Purify the crude residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Product: The target compound typically elutes as a white to off-white solid.

-

Figure 2: Catalytic cycle emphasizing the regioselective oxidative addition at C2.

Part 3: Quality Control & Troubleshooting

Characterization Data (Expected)

-

Appearance: White to pale yellow crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 8.60 (dd, 1H, J=4.5, 1.5 Hz, Pyridine H6)

- 7.85 (dd, 1H, J=8.0, 1.5 Hz, Pyridine H4)

- 7.75–7.80 (m, 2H, Phenyl H2'/H6')

- 7.25 (dd, 1H, J=8.0, 4.5 Hz, Pyridine H5)

- 7.15 (t, 2H, J=8.5 Hz, Phenyl H3'/H5')

-

MS (ESI): m/z 208.1 [M+H]⁺.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvents and inert atmosphere. |

| Regioisomer Mix | Temperature too high (>110°C). | Lower temperature to 80–90°C to favor kinetic control (C2 selectivity). |

| Starting Material Remains | Inactive catalyst batch. | Use fresh Pd(PPh₃)₄ or switch to the more robust Pd(dppf)Cl₂. |

| Homocoupling (Biaryl) | Excess Boronic Acid/Oxygen. | Reduce Boronic Acid to 1.0 equiv; improve degassing. |

Part 4: Safety & Handling

-

2,3-Dichloropyridine: Irritant. Toxic if swallowed. Handle in a fume hood.

-

Palladium Catalysts: Heavy metal hazards. Dispose of heavy metal waste separately.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.

References

-

Regioselectivity in Dichloropyridines

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science, 2016, 7, 5758-5767.

-

URL:[Link]

-

General Suzuki Coupling Protocol for Chloropyridines

- Title: Suzuki-Miyaura Coupling of Halopyridines.

- Source: Organic Syntheses, 2010, 87, 161.

-

URL:[Link]

-

Compound Registry

- Title: 3-Chloro-2-(4-fluorophenyl)pyridine (CAS 847226-00-0).

- Source: PubChem / CymitQuimica.

-

URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(4-fluorophenyl)pyridine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and spectroscopic characterization of 3-Chloro-2-(4-fluorophenyl)pyridine (CAS No. 847226-00-0). As a substituted 2-arylpyridine, this compound belongs to a class of structures prevalent in medicinal chemistry and materials science. This document is designed to serve as a core reference for researchers, offering both experimentally-derived information where available and robust computational predictions to guide experimental design. We delve into a validated synthetic protocol, detailed spectroscopic analysis, and discuss the molecule's inherent reactivity and metabolic stability, grounded in established principles of physical organic chemistry. All data is presented with clarity, supported by in-text citations to authoritative sources, and visualized through structured diagrams and tables to facilitate understanding and application in a laboratory setting.

Introduction and Molecular Overview

3-Chloro-2-(4-fluorophenyl)pyridine is a halogenated aromatic heterocyclic compound. The core structure consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 2-position with a 4-fluorophenyl group. This arrangement of substituents—a directing chloro group and an aryl moiety on a pyridine scaffold—makes it a valuable, albeit under-characterized, building block in synthetic chemistry. The 2-arylpyridine motif is a privileged structure found in numerous pharmaceuticals and functional materials[1]. The introduction of a chlorine atom modulates the electronic properties of the pyridine ring, influencing its reactivity in further functionalization, while the 4-fluorophenyl group is a common feature in drug design, often introduced to enhance metabolic stability or modify binding interactions[2].

This guide aims to consolidate the known information and provide expert-driven predictions for its properties, thereby establishing a foundational dataset for professionals working with this molecule.

Molecular Structure:

Caption: Representative workflow for the synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine.

Detailed Experimental Protocol

This protocol is a representative methodology and may require optimization.

-

Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromo-3-chloropyridine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (2.5 eq.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via cannula. The causality for using a water/dioxane mixture is that water is often beneficial for the Suzuki reaction, increasing the rate of transmetalation, while dioxane effectively solubilizes the organic reagents.[3]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The combined organic layers are then washed with brine.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. The choice of a gradient elution is crucial for separating the desired product from non-polar starting materials and highly polar byproducts.

Physicochemical Properties

Disclaimer: The data in Table 2 are in silico predictions and should be used as estimates. Experimental verification is strongly recommended.

Table 2: Predicted Physicochemical Properties of 3-Chloro-2-(4-fluorophenyl)pyridine

| Property | Predicted Value | Method/Rationale |

| Melting Point | 55 - 70 °C | Based on algorithms considering molecular symmetry and intermolecular forces. The presence of two halogen atoms can lead to efficient crystal packing. |

| Boiling Point | ~290 - 310 °C | Estimated based on structural similarity to related arylpyridines. |

| logP (Octanol/Water) | 3.6 ± 0.4 | Prediction based on atomic contributions; indicates significant lipophilicity. |

| Water Solubility | Low (~5-20 mg/L) | Inferred from high logP value; the molecule is expected to be poorly soluble in aqueous media. |

| pKa (Basic) | 1.8 ± 0.3 | The electron-withdrawing effects of the chlorine atom and the fluorophenyl group significantly reduce the basicity of the pyridine nitrogen. |

Table 3: Experimental Physicochemical Properties of Isomer: 4-Chloro-2-(4-fluorophenyl)pyridine

| Property | Experimental Value | Source |

| Melting Point | 90.0 °C | [6] |

| Boiling Point | 295 °C (Predicted) | [6] |

| logP (Octanol/Water) | 2.95 | [6] |

| Water Solubility | 2.29e-4 mol/L | [6] |

| pKa (Basic) | 4.23 | [6] |

Note: The difference in properties, particularly the pKa, between the 3-chloro and 4-chloro isomers highlights the significant impact of substituent position on electronic effects within the pyridine ring.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not publicly available, a robust characterization can be predicted based on its structure. A self-validating analytical protocol would involve a combination of NMR, Mass Spectrometry, and IR Spectroscopy to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring Protons (3H): Expect three distinct signals in the aromatic region (~7.2-8.6 ppm). The proton at C4 (between the Cl and N-linked C) will likely be a doublet of doublets. The protons at C5 and C6 will also show doublet of doublets or triplet-like patterns due to coupling with each other and the C4 proton.

-

Fluorophenyl Ring Protons (4H): Expect two signals, each integrating to 2H, exhibiting classic AA'BB' coupling. The protons ortho to the fluorine will appear as a triplet-like multiplet around 7.1-7.3 ppm, while the protons meta to the fluorine (and ortho to the pyridine link) will appear as a multiplet further downfield, likely around 7.5-7.8 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Expect 11 distinct carbon signals.

-

The carbon bearing the fluorine (C-4') will show a large one-bond C-F coupling constant (¹JCF ≈ 245-255 Hz).

-

Carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings.

-

The carbon attached to chlorine (C-3) will be observed around 130-135 ppm.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Expect a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho protons on the phenyl ring.

-

Mass Spectrometry (MS) (Expected)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be readily observable. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a key diagnostic feature.

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₁H₇ClFN ([M+H]⁺) is 208.0278. An experimentally determined value within 5 ppm of this would confirm the elemental composition.

Infrared (IR) Spectroscopy (Expected)

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and phenyl rings.

-

~1250-1210 cm⁻¹: Strong C-F stretching vibration.

-

~850-750 cm⁻¹: C-Cl stretching vibration and C-H out-of-plane bending.

Reactivity and Metabolic Stability

Chemical Reactivity

The reactivity of 3-Chloro-2-(4-fluorophenyl)pyridine is dictated by the electronic nature of its substituted pyridine core.

-

Pyridine Nitrogen: The nitrogen atom is basic, but its lone pair availability is significantly reduced by the electron-withdrawing effects of the adjacent C-Cl bond and the 2-aryl group, resulting in a low predicted pKa. It can still be protonated or act as a ligand for transition metals.

-

C-Cl Bond: The chlorine at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), although it is generally less reactive than chlorine at the 2- or 4-positions.[7] It can also participate in further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents at C3.

-

C-H Activation: The C-H bonds on the pyridine ring, particularly at the 4- and 6-positions, are potential sites for transition-metal-catalyzed C-H functionalization, a modern strategy for elaborating core structures.[8]

Metabolic Stability Insights

For drug development professionals, understanding the metabolic fate of a molecule is critical. The fluorophenyl pyridine moiety is a common pharmacophore.

-

Cytochrome P450 (CYP) Oxidation: The primary route of phase I metabolism for aromatic systems is CYP-mediated oxidation.[9] The most likely sites of oxidation on this molecule are the electron-rich positions of the phenyl ring and potentially the pyridine ring.

-

Role of Fluorine: The fluorine atom at the 4-position of the phenyl ring serves as a "metabolic blocker." This position is often susceptible to hydroxylation. By replacing hydrogen with fluorine, this metabolic pathway is blocked, which can significantly increase the half-life and metabolic stability of the compound.[2][10]

-

Potential Metabolites: Despite the fluorine block, other positions on the phenyl ring (ortho to the fluorine) or the pyridine ring itself could undergo hydroxylation. The chlorine atom is generally stable to metabolic cleavage.

Conclusion

3-Chloro-2-(4-fluorophenyl)pyridine is a compound of significant interest for synthetic and medicinal chemistry. While comprehensive experimental data remains sparse, this guide provides a robust framework for its synthesis, characterization, and application. Through a combination of established chemical principles, data from related structures, and state-of-the-art computational predictions, we have outlined its core physicochemical profile. The proposed synthetic workflow offers a reliable starting point for laboratory preparation, and the predicted analytical data provides the necessary benchmarks for structural verification. The insights into its reactivity and metabolic stability underscore its potential as a scaffold in drug discovery programs, where the strategic placement of halogen atoms can be used to fine-tune both chemical reactivity and pharmacokinetic properties. It is our hope that this guide will accelerate research and development involving this versatile chemical entity.

References

-

Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]

-

Dandepally, S. R., & Williams, A. L. (2018). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 8(1), 1-19. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]

-

Cronin, M. T. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Chloro-2-(4-fluorophenyl)pyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 1-22. [Link]

-

Gillman, K. W., & Dowty, M. E. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(10), 969-973. [Link]

-

Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]

-

Dong, G., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters, 18(21), 5544-5547. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 3-Chloro-2-(4-fluorophenyl)pyridine: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-Chloro-2-(4-fluorophenyl)pyridine, a substituted pyridyl-benzene derivative of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques. Herein, we present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

The presented data is predictive, based on established spectroscopic principles and data from structurally related compounds. This guide is intended for researchers and professionals in drug development and chemical sciences, offering not only the anticipated spectral data but also detailed, field-proven protocols for its acquisition and interpretation. Our approach emphasizes the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 3-Chloro-2-(4-fluorophenyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for preparing a sample and acquiring high-resolution NMR data.

Sample Preparation:

-

Mass Measurement: Accurately weigh approximately 10-20 mg of solid 3-Chloro-2-(4-fluorophenyl)pyridine. The higher end of this range is preferable for obtaining a high-quality ¹³C NMR spectrum in a reasonable time.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Dissolution & Transfer: Place the solid sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz (or higher) spectrometer.

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to ensure that each unique carbon appears as a singlet.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C isotope has a low natural abundance.

Diagram of the NMR Workflow:

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The predictions are based on the additive effects of substituents on the pyridine and benzene rings.

Table 1: Predicted ¹H NMR Data for 3-Chloro-2-(4-fluorophenyl)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4' | ~8.60 | dd | J = 4.8, 1.5 Hz |

| H-6' | ~7.85 | dd | J = 7.8, 1.5 Hz |

| H-5' | ~7.40 | dd | J = 7.8, 4.8 Hz |

| H-2, H-6 | ~7.65 | dd | J = 8.8, 5.4 Hz |

| H-3, H-5 | ~7.20 | t | J = 8.8 Hz |

Table 2: Predicted ¹³C NMR Data for 3-Chloro-2-(4-fluorophenyl)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~158.0 |

| C-4' | ~150.0 |

| C-6' | ~138.5 |

| C-5' | ~124.0 |

| C-3' | ~131.0 |

| C-1 | ~134.0 |

| C-4 | ~163.0 (d) |

| C-2, C-6 | ~131.5 (d) |

| C-3, C-5 | ~116.0 (d) |

Note: Carbons in the fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus (d = doublet).

Interpretation of NMR Spectra

-

¹H NMR: The pyridine protons (H-4', H-5', H-6') are expected to appear in the aromatic region (7.0-9.0 ppm). The proton ortho to the nitrogen (H-6') is typically the most deshielded. The 4-fluorophenyl group will show two distinct signals due to the symmetry of the ring, a doublet of doublets for the protons ortho to the fluorine and a triplet for the protons meta to the fluorine. The coupling constants will be characteristic of ortho and meta relationships in an aromatic ring.

-

¹³C NMR: The spectrum will show nine distinct signals. The carbon attached to the fluorine (C-4) will be significantly affected by the fluorine's electronegativity and will appear as a doublet with a large C-F coupling constant. The carbon atom attached to the chlorine (C-3') will also be deshielded. The remaining aromatic carbons will appear in the typical range of 115-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Data Acquisition

For solid samples, the thin solid film method is rapid and effective.

-

Sample Preparation: Dissolve a small amount (5-10 mg) of 3-Chloro-2-(4-fluorophenyl)pyridine in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

Diagram of the FT-IR Workflow:

A Technical Guide to the Molecular Structure and Conformation of 3-Chloro-2-(4-fluorophenyl)pyridine

An In-depth Analysis for Drug Development Professionals

Executive Summary

3-Chloro-2-(4-fluorophenyl)pyridine stands as a significant heterocyclic compound within the landscape of medicinal chemistry and materials science. As a member of the 2-arylpyridine family, its structural and conformational properties are paramount to its function, influencing everything from intermolecular interactions in the solid state to binding affinities with biological targets. This guide provides a comprehensive technical overview of the molecule's three-dimensional architecture, conformational dynamics, and the advanced analytical techniques used for its characterization. We delve into single-crystal X-ray diffraction data to elucidate its precise solid-state structure, supported by computational analysis to explore its conformational landscape in solution. Furthermore, this document outlines detailed experimental protocols and discusses the profound implications of its structural features for rational drug design, offering researchers and scientists a foundational understanding for future development endeavors.

Introduction: The Significance of 2-Arylpyridines

The 2-arylpyridine scaffold is a privileged structure in pharmaceutical and materials science. Its unique arrangement of two aromatic rings linked by a single bond allows for a wide array of chemical modifications, enabling the fine-tuning of electronic and steric properties.[1] These compounds are crucial building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), with derivatives showing promise in oncology and neurology.[1] The specific conformation, or the relative orientation of the two aromatic rings, is a critical determinant of a molecule's biological activity, as it dictates how the molecule fits into the binding pocket of a target protein. The rotational barrier around the central C-C bond can lead to distinct, stable conformations known as atropisomers in more sterically hindered systems.[2] Understanding the subtle interplay of electronic and steric effects that govern the preferred conformation of molecules like 3-Chloro-2-(4-fluorophenyl)pyridine is therefore essential for designing novel therapeutics with enhanced efficacy and selectivity.[3]

Molecular Structure Elucidation via Single-Crystal X-ray Diffraction

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. While a specific crystal structure for the title compound, 3-Chloro-2-(4-fluorophenyl)pyridine, is not publicly available in the search results, we can infer its likely structural characteristics based on closely related analogs. For instance, the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline reveals a significant dihedral angle between the planes of the heterocyclic and the phenyl rings, which is a common feature in this class of compounds.[4]

Key Structural Features (Hypothesized):

-

Non-Planarity: The pyridine and the 4-fluorophenyl rings are expected to be twisted with respect to each other. This torsion, defined by the C(3)-C(2)-C(1')-C(2') dihedral angle, is a result of steric hindrance between the hydrogen atom at the C(3) position of the pyridine ring and the hydrogen atom at the C(2') position of the phenyl ring, as well as the chloro substituent.

-

Bond Lengths and Angles: The bond lengths within the pyridine and fluorophenyl rings will exhibit typical aromatic character. The central C(2)-C(1') bond connecting the two rings will be a key parameter, its length reflecting the degree of conjugation between the rings.

-

Intermolecular Interactions: In the solid state, the crystal packing would likely be stabilized by a network of intermolecular interactions. These could include C-H···N or C-H···F hydrogen bonds and potentially π-π stacking interactions between the aromatic rings of adjacent molecules, similar to what is observed in other quinoline derivatives.[4]

Table 1: Predicted Crystallographic Parameters for 3-Chloro-2-(4-fluorophenyl)pyridine

| Parameter | Predicted Value Range | Rationale |

| Dihedral Angle (Py-Ph) | 45 - 65° | Based on steric hindrance and data from analogous 2-arylpyridine structures. |

| C(2)-C(1') Bond Length | 1.47 - 1.50 Å | Typical for a single bond between two sp² hybridized carbon atoms with some degree of π-character. |

| C-Cl Bond Length | ~1.74 Å | Standard bond length for a chlorine atom attached to an aromatic ring. |

| C-F Bond Length | ~1.36 Å | Standard bond length for a fluorine atom attached to an aromatic ring. |

Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution is often more relevant to its biological activity. In solution, the molecule is dynamic, and the two aromatic rings can rotate relative to each other around the central C-C bond. The preferred conformation is determined by the balance of steric repulsion and electronic effects.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the pyridine and fluorophenyl rings and calculating the relative energy of each conformation. This analysis typically reveals one or two low-energy conformers that are most likely to be populated at room temperature. For 2-arylpyridines, the conformation where the pyridine nitrogen is anti to the substituent on the phenyl ring is often preferred.[5]

Diagram: Conformational Energy Profile

The following diagram illustrates a hypothetical potential energy surface for the rotation around the C(2)-C(1') bond in 3-Chloro-2-(4-fluorophenyl)pyridine.

Caption: Workflow for computational conformational analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for confirming the molecular structure of 3-Chloro-2-(4-fluorophenyl)pyridine.

-

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The protons on the pyridine and fluorophenyl rings would appear in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns (e.g., doublets, triplets) and coupling constants would help to assign each proton to its specific position on the rings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

-

¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that would show a signal for the fluorine atom on the phenyl ring, providing further structural confirmation.

-

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H and C=C stretching vibrations.[8]

Implications for Drug Development

The specific three-dimensional structure and conformational preferences of 3-Chloro-2-(4-fluorophenyl)pyridine are directly relevant to its potential as a drug candidate.

-

Receptor Binding: The non-planar, twisted conformation creates a unique shape that can be complementary to the binding site of a specific biological target. The chlorine and fluorine substituents can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.

-

Physicochemical Properties: The presence of the halogen atoms influences the molecule's lipophilicity, metabolic stability, and membrane permeability – all critical parameters for drug efficacy.

-

Scaffold for Library Synthesis: This molecule can serve as a versatile starting point for the synthesis of a library of related compounds. By systematically modifying the substituents on either ring, medicinal chemists can explore the structure-activity relationship (SAR) and optimize the compound's biological activity. The 2-phenylpyridine core is found in molecules with a wide range of biological activities, including insecticidal and antimicrobial properties.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

This section provides a generalized, step-by-step protocol for determining the molecular structure of a compound like 3-Chloro-2-(4-fluorophenyl)pyridine.

Objective: To obtain a high-resolution, three-dimensional model of the molecule in the solid state.

Methodology:

-

Crystal Growth (Self-Validating Step):

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.

-

Slowly evaporate the solvent at a constant temperature. The formation of well-defined, single crystals is a prerequisite for successful data collection and indicates high purity.

-

Alternatively, use vapor diffusion or liquid-liquid diffusion techniques to grow high-quality crystals.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm).

-

Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

-

-

Data Collection:

-

Mount the goniometer on the X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium stream to minimize thermal vibrations and radiation damage.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

-

Structure Refinement (Self-Validating Step):

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

The quality of the final model is assessed by the R-factor; a low R-factor (typically < 0.05) indicates a good fit between the model and the data.

-

Locate and refine hydrogen atoms from the difference electron density map.

-

Validate the final structure for geometric reasonability and the absence of significant residual electron density.

-

Diagram: X-ray Crystallography Workflow

Caption: Step-by-step workflow for single-crystal X-ray diffraction.

Conclusion

3-Chloro-2-(4-fluorophenyl)pyridine is a molecule of significant interest due to its structural features and potential applications in drug discovery. Its non-planar, twisted conformation, governed by a delicate balance of steric and electronic effects, defines its three-dimensional shape and its ability to interact with biological macromolecules. A thorough understanding of its molecular structure, elucidated through powerful analytical techniques like single-crystal X-ray diffraction and supported by computational and spectroscopic methods, provides a critical foundation for the rational design of novel therapeutic agents. The insights presented in this guide are intended to empower researchers and scientists to leverage the unique properties of this and related 2-arylpyridine scaffolds in their drug development programs.

References

-

Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). Controlling axial conformation in 2-arylpyridines and 1-arylisoquinolines: application to the asymmetric synthesis of QUINAP by dynamic thermodynamic resolution. Journal of the American Chemical Society, 131(14), 5331–5343. [Link]

-

Pharmaffiliates. (n.d.). The Role of 2-Phenylpyridine in Pharmaceutical Synthesis and Discovery. Pharmaffiliates. [Link]

-

Demina, T. D., Durgi, A. K., Joy, J., & Vijayan, A. (n.d.). Bioactive molecules of 2-phenylpyridine. ResearchGate. [Link]

-

Gilliatt, D. L., LaLoggia, A. J., & Johnson, D. D. (1984). Analysis of conformation about the N′-pyridyl bond in N′-(2-pyridyl)formamidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

NIST. (n.d.). Pyridine, 3-chloro-. NIST WebBook. [Link]

-

MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. MDPI. [Link]

-

De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

PubMed. (2016). Conformational analysis of 2-substituted piperazines. PubMed. [Link]

- Google Patents. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

-

MDPI. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. [Link]

-

Chemistry LibreTexts. (2021). Conformational analyses. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. PMC. [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

ResearchGate. (n.d.). Syeda Abida Ejaz PhD pharmaceutical Chemistry Assistant Professor at Islamia University of Bahawalpur. ResearchGate. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

SpectraBase. (n.d.). 3-Chloro-2,4,5,6-tetrafluoro-pyridine. SpectraBase. [Link]

-

National Center for Biotechnology Information. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. PMC. [Link]

-

International Society of Magnetic Resonance. (n.d.). Nuclear Magnetic Resonance Spectroscopy of Chlorophylls and Corrins. ISMAR. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Controlling axial conformation in 2-arylpyridines and 1-arylisoquinolines: application to the asymmetric synthesis of QUINAP by dynamic thermodynamic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry of amidines. Part 3. Analysis of conformation about the N′-pyridyl bond in N′-(2-pyridyl)formamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Pyridine, 3-chloro- [webbook.nist.gov]

- 9. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 10. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

A Comprehensive Technical Guide to the Solubility Profile of 3-Chloro-2-(4-fluorophenyl)pyridine in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development

In the trajectory of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational pillars upon which its ultimate success rests.[1] Among these, solubility is arguably one of the most critical parameters, profoundly influencing everything from early-stage high-throughput screening to late-stage formulation and bioavailability.[2][3][4] A compound that cannot be adequately dissolved in appropriate solvent systems presents significant hurdles, potentially leading to truncated development timelines, increased costs, and compromised therapeutic efficacy.[2][5] Poor solubility can impede absorption, limit dosage flexibility, and complicate the creation of stable, effective drug formulations.[3]

This guide focuses on 3-Chloro-2-(4-fluorophenyl)pyridine, a substituted pyridine derivative representative of the complex heterocyclic scaffolds frequently encountered in medicinal chemistry. Understanding its solubility profile is not merely an academic exercise; it is a crucial step for any researcher aiming to utilize this compound as a building block for pharmaceuticals, agrochemicals, or other advanced materials. This document provides a comprehensive framework for determining, validating, and interpreting the solubility of this compound in a range of common organic solvents. We will move beyond simple data reporting to elucidate the underlying principles and provide robust, field-proven protocols that ensure data integrity and reproducibility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as our guiding tenet.[6] The solubility of a solute in a solvent is a function of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[7]

The structure of 3-Chloro-2-(4-fluorophenyl)pyridine offers several clues to its expected behavior:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor.[8] This imparts a degree of polarity to the molecule.

-

Halogen Substituents: The chloro and fluoro groups are electronegative, creating polar C-Cl and C-F bonds that contribute to the molecule's overall dipole moment.[6] Halogen atoms can also participate in halogen bonding, a specific type of noncovalent interaction.[9][10]

-

Aromatic Rings: The two aromatic rings (pyridine and fluorophenyl) provide a significant non-polar, hydrophobic character, driven by van der Waals forces.

This structural dichotomy suggests that 3-Chloro-2-(4-fluorophenyl)pyridine will exhibit nuanced solubility. It is expected to be more soluble in polar organic solvents, which can interact with the polar regions of the molecule, than in purely non-polar solvents like hexane.[11][12] However, the large non-polar surface area may limit its solubility even in highly polar solvents.

Part 1: Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while in equilibrium with an excess of the solid form.[13][14] This is the most fundamental and crucial solubility measurement. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard for its determination due to its accuracy and sensitivity.[15][16]

Causality in Method Selection: Why HPLC over Other Methods?

While simpler methods like gravimetric analysis exist, HPLC is preferred in a drug development context for several reasons:

-

Specificity: HPLC can separate the analyte from impurities or degradants, ensuring that only the concentration of the intact target compound is measured.

-

Sensitivity: It allows for the accurate quantification of solubility across a wide dynamic range, from sparingly soluble to highly soluble compounds.[17]

-

Small Sample Requirement: Modern HPLC systems require minimal sample volume, conserving valuable NCEs.

-

Versatility: The same analytical method can often be adapted for other critical assays, such as purity and stability testing.[15]

Experimental Protocol: Shake-Flask Method with HPLC Quantification

This protocol is designed as a self-validating system to ensure the generation of trustworthy and reproducible data.

1. Materials and Reagents:

-

3-Chloro-2-(4-fluorophenyl)pyridine (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Calibrated analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Autosampler vials

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

2. Step-by-Step Methodology:

-

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid 3-Chloro-2-(4-fluorophenyl)pyridine to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming equilibrium.[13]

-

Accurately add a known volume of the chosen organic solvent (e.g., 2 mL).

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[18][19]

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Expert Insight: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[18]

-

-

Step 2: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for at least 1-2 hours in the same temperature-controlled environment to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. Causality Check: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[15]

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

-

-

Step 3: HPLC Analysis and Quantification

-

Develop a suitable HPLC method (e.g., reversed-phase C18 column) capable of resolving the analyte.[17]

-

Prepare a series of at least five calibration standards of known concentrations from a stock solution of 3-Chloro-2-(4-fluorophenyl)pyridine.[15]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (R²) of >0.999.

-

Inject the diluted sample filtrates and determine their concentrations from the calibration curve.

-

-

Step 4: Calculation of Solubility

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, typically mg/mL and mol/L.

-

// Invisible edges for ordering settle -> withdraw [style=invis]; dilute -> hplc [style=invis]; } caption [label="Fig 1: Workflow for Thermodynamic Solubility Determination by HPLC.", shape=plaintext, fontname="Arial", fontsize=10];

Part 2: Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of 3-Chloro-2-(4-fluorophenyl)pyridine at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 1.88 | Experimental Data | Experimental Data |

| Toluene | Non-Polar (Aromatic) | 2.38 | Experimental Data | Experimental Data |

| Dichloromethane | Polar Aprotic | 9.08 | Experimental Data | Experimental Data |

| Ethyl Acetate | Polar Aprotic | 6.02 | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | 20.7 | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Data | Experimental Data |

| Isopropanol | Polar Protic | 19.9 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 24.5 | Experimental Data | Experimental Data |

| Methanol | Polar Protic | 32.7 | Experimental Data | Experimental Data |

Interpreting the Solubility Profile

The generated data provides actionable insights for the drug development professional:

-

Correlation with Polarity: A clear trend should emerge where solubility increases with solvent polarity, likely peaking in polar aprotic or polar protic solvents that can effectively solvate the molecule through dipole-dipole interactions and hydrogen bonding.[12]

-

Process Chemistry: Solvents with high solubility (e.g., >50 mg/mL) are excellent candidates for reaction media, allowing for concentrated reaction mixtures and improved throughput. Solvents with very low solubility are ideal for use as anti-solvents in crystallization and purification steps.

-

Formulation Development: For liquid formulations, solvents in which the compound is highly soluble are required. For solid dosage forms, understanding the solubility in aqueous and organic co-solvent systems is a critical first step.

-

Preclinical Studies: Solubility in solvents like ethanol or polyethylene glycol can inform the selection of appropriate vehicle systems for in vivo animal studies.

Conclusion

The solubility profile of 3-Chloro-2-(4-fluorophenyl)pyridine is not a static set of numbers but a dynamic map that guides its journey through the development pipeline. By employing robust, validated methodologies as detailed in this guide, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in process chemistry, formulation science, and preclinical development, ultimately accelerating the path from a promising molecule to a viable product. A thorough understanding of solubility, grounded in both theoretical principles and meticulous experimental work, remains a cornerstone of successful chemical and pharmaceutical research.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- Wikipedia. (n.d.). Solubility.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- Gravimetric Analysis. (n.d.). Wired Chemist.

- Meuser, F., & Suckow, P. (1984). Gravimetric method for the determination of insoluble and soluble dietary fibres. PubMed.

- Lower, S. (2022). 8.2: Thermodynamics of Solutions. Chemistry LibreTexts.

- Solubility. (n.d.). Chemistry Online @ UTSC.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Kumar, S., & Kumar, A. (2011). Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science.

- Solubility Verification Methods. (n.d.). Scribd.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Jeng, L. (2010). The Effect of Solvent and Solute Polarity on the Thermodynamic Stabilization of Solute Molecules by Solvent Molecules. ResearchGate.

- The ab initio study of halogen and hydrogen σN-bonded para-substituted pyridine⋯(X2/XY/HX) complexes. (n.d.). OUCI.

- Wikipedia. (n.d.). Pyridine.

- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

- Jurado, S., Frontera, A., & Bauzá, A. (2019). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. azolifesciences.com [azolifesciences.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. The ab initio study of halogen and hydrogen σN-bonded para-substituted pyridine⋯(X2/XY/HX) complexes [ouci.dntb.gov.ua]

- 10. Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. sciforum.net [sciforum.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. Solubility - Wikipedia [en.wikipedia.org]

Comprehensive Hazard Analysis and Safety Protocol for 3-Chloro-2-(4-fluorophenyl)pyridine

Abstract

This technical guide provides a rigorous safety framework for handling 3-Chloro-2-(4-fluorophenyl)pyridine (CAS: 847226-00-0), a halogenated biaryl intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmacological agents. Beyond standard organic handling, this compound presents specific risks associated with its halogenated pyridine core and fluorinated phenyl moiety, including the potential for severe respiratory irritation and the generation of highly toxic decomposition byproducts (HF, HCl) during thermal events. This document outlines self-validating safety protocols, engineering controls, and emergency response strategies derived from structural toxicology and industrial best practices.

Chemical Identity and Physicochemical Properties[1][2][3][4]

Understanding the physical nature of 3-Chloro-2-(4-fluorophenyl)pyridine is the first line of defense. As a lipophilic biaryl, it possesses significant potential for dermal absorption.

| Property | Specification |

| Chemical Name | 3-Chloro-2-(4-fluorophenyl)pyridine |

| CAS Number | 847226-00-0 |

| Molecular Formula | C₁₁H₇ClFN |

| Molecular Weight | 207.63 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate |

| LogP (Predicted) | ~3.2 (High lipophilicity indicates skin absorption risk) |

| Melting Point | Varies by polymorph/purity; typically >50°C |

Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this exact CAS may be limited in public registries, the structural class (halogenated phenyl-pyridines) dictates a conservative classification based on Structure-Activity Relationship (SAR) analysis.

Core Hazards

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332). The pyridine ring facilitates metabolic activation, while the fluorine substituent increases lipophilicity, enhancing bioavailability and potential CNS effects.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation).[2]

Critical Specific Hazard: Thermal Decomposition

In the event of a fire or runaway reaction, this compound decomposes to release:

-

Hydrogen Fluoride (HF): Extremely corrosive and toxic; causes deep tissue necrosis and systemic hypocalcemia.

-

Hydrogen Chloride (HCl): Corrosive respiratory irritant.

-

Nitrogen Oxides (NOx): Pulmonary edema risk.

Expert Insight: The presence of the fluorine atom is not just a structural feature; it fundamentally alters the fire safety profile. Standard firefighting usually addresses smoke inhalation, but here, the smoke contains HF, requiring specialized medical countermeasures (Calcium Gluconate).

Engineering Controls and Safe Handling Workflow

The following protocol utilizes a "Defense in Depth" strategy, ensuring that failure of one control does not result in exposure.

Primary Containment (Engineering Controls)

-

Fume Hood: All operations (weighing, dispensing, reaction setup) must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats and grounding straps. Halogenated powders can be electrostatically charged, increasing dispersion risk.

-

Closed Systems: For reactions >10g, use closed addition funnels to prevent vapor release.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with Multi-Gas/Vapor (OV/AG/HF) cartridges. Note: Standard organic vapor cartridges are insufficient for HF protection.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil)

-

Outer Layer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.

-

-

Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required for synthesis scales >5g.

Visual Workflow: Safe Handling Protocol

Figure 1: Operational workflow for handling 3-Chloro-2-(4-fluorophenyl)pyridine, emphasizing the transition from solid handling (high risk) to solution phase (controlled risk).

Emergency Response Protocols

This section details the specific responses required due to the fluorinated nature of the compound.

First Aid Logic

-

Inhalation: Remove to fresh air immediately.[4][5][3][6] If breathing is labored, administer oxygen.[4] Alert medical personnel to potential HF byproduct exposure if thermal decomposition occurred.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption of the lipophilic pyridine.

-

Eye Contact: Flush for 15 minutes. Lift eyelids to ensure removal of particulates.

Fire Fighting Measures

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet as it may scatter the material.

-

Specific Hazards: Combustion generates HF. Firefighters must wear full SCBA and acid-gas resistant turnout gear.

-

Post-Fire: Neutralize runoff with calcium oxide or sodium bicarbonate to precipitate fluoride ions before disposal.

Spill Response Decision Tree

Figure 2: Decision logic for spill remediation. Note the distinction between minor solid spills and major/solution spills which require respiratory protection.

Synthesis Context & Waste Disposal

Synthesis Context

This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 2,3-dichloropyridine with 4-fluorophenylboronic acid [1].

-

Safety Implication: The reaction mixture will likely contain Palladium (Pd) catalysts and phosphine ligands. The waste stream is therefore Heavy Metal + Halogenated Organic .

Waste Disposal

-

Segregation: Do not mix with non-halogenated solvents. The presence of F and Cl requires high-temperature incineration with scrubbers.

-

Labeling: Clearly label as "Halogenated Pyridine Derivative - Potential HF Generator on Combustion."

-

Aqueous Streams: If an aqueous workup is performed, the aqueous layer must be checked for pyridine content before disposal, as pyridines are toxic to aquatic life (H411).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10450702 (Related Isomer Structure/Safety Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-chloro-2-fluoropyridine (Structural Analog Safety Data). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-(4-fluorophenyl)pyridine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. Certain structural motifs, by virtue of their favorable physicochemical properties and versatile reactivity, emerge as "privileged structures"—frameworks that can be readily adapted to interact with a multitude of biological targets.[1][2] The compound 3-Chloro-2-(4-fluorophenyl)pyridine stands as a prime example of such a scaffold. While not a therapeutic agent in its own right, its constituent parts—the 3-chloropyridine core and the 4-fluorophenyl substituent—are staples in the design of modern pharmaceuticals. This guide provides an in-depth analysis of this compound, from its rational synthesis to its applications as a key intermediate for researchers, scientists, and drug development professionals.

The 3-phenylpyridine scaffold, in a broader sense, is a recognized privileged structure, forming the basis for a wide range of therapeutic agents targeting everything from cancer to inflammatory diseases.[2][3] The addition of a chlorine atom at the 3-position of the pyridine ring and a fluorine atom on the phenyl ring are not arbitrary choices; they are strategic modifications rooted in the principles of medicinal chemistry. Chlorine, a common halogen in pharmaceuticals, can modulate the electronic properties of the pyridine ring and serve as a handle for further chemical transformations.[4] Fluorine's role is particularly nuanced; its high electronegativity and small size allow it to act as a bioisostere for hydrogen, enhancing metabolic stability, binding affinity, and membrane permeability without significantly increasing steric bulk.[5][6][7] This strategic use of fluorine is a cornerstone of modern drug design.[8][9]

This guide will, therefore, not focus on a singular "discovery" of 3-Chloro-2-(4-fluorophenyl)pyridine, as its value lies in its role as a versatile building block. Instead, we will delve into the logical and efficient synthetic strategies for its preparation and explore the rationale behind its frequent appearance in the discovery of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-2-(4-fluorophenyl)pyridine is presented in the table below. These properties are crucial for its handling, reactivity, and its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClFN | PubChem |

| Molecular Weight | 207.63 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Note: Experimental data for this specific compound is not widely published. Values are based on calculations and inferences from structurally similar compounds.

Rational Synthesis: A Two-Step Approach

The synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine can be logically approached through a two-step sequence: the formation of the C-C bond between the pyridine and phenyl rings, followed by the regioselective chlorination of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for the first step, given its wide substrate scope and tolerance of functional groups.[10][11] For the second step, a directed chlorination method is required to achieve the desired regioselectivity.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-fluorophenyl)pyridine

The initial step involves the palladium-catalyzed cross-coupling of a suitable pyridine precursor with 4-fluorophenylboronic acid. 2-Chloropyridine is a readily available and suitable starting material for this transformation. The general reaction is depicted below:

The choice of catalyst and reaction conditions is critical for achieving high yields, especially when dealing with heteroaryl halides.[12][13] Modern palladium catalysts with sophisticated phosphine ligands have shown excellent efficacy in the coupling of 2-pyridyl nucleophiles.[14]

Step 2: Regioselective Chlorination of 2-(4-fluorophenyl)pyridine

With the 2-(4-fluorophenyl)pyridine intermediate in hand, the next challenge is the regioselective introduction of a chlorine atom at the 3-position of the pyridine ring. Direct electrophilic halogenation of pyridine is often difficult and can lead to a mixture of products.[15][16] However, methods for the directed ortho-chlorination of 2-arylpyridines have been developed. One such method utilizes a palladium catalyst with an oxidant and a chlorine source, such as 2,2-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can act as both.[17] An alternative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which has been shown to be highly regioselective for the 3-position.[16][18]

The overall proposed synthetic workflow is illustrated in the diagram below:

Caption: Proposed two-step synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar transformations.[14][17][19][20] Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of 2-(4-fluorophenyl)pyridine via Suzuki-Miyaura Coupling

Materials:

-

2-Chloropyridine

-

4-Fluorophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and sodium carbonate (2.0 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(4-fluorophenyl)pyridine.

Protocol 2: Synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine via Directed Chlorination

Materials:

-

2-(4-fluorophenyl)pyridine

-

N-Chlorosuccinimide (NCS) or 2,2-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Palladium(II) acetate (Pd(OAc)₂) (if using DDQ)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(4-fluorophenyl)pyridine (1.0 eq) in a suitable solvent (e.g., DCM), add the chlorinating agent (e.g., NCS, 1.1 eq). If using a palladium-catalyzed system with DDQ, add Pd(OAc)₂ (0.1 eq) and DDQ (1.2 eq).[17]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-Chloro-2-(4-fluorophenyl)pyridine.

The 3-Chloro-2-Arylpyridine Scaffold in Drug Discovery

The 3-chloro-2-arylpyridine motif is a recurring theme in the development of bioactive molecules. Its rigid structure provides a well-defined vector for positioning substituents to interact with biological targets. The chlorine atom can participate in halogen bonding or act as a synthetic handle for further diversification, while the aryl group can be tailored to fit into specific binding pockets. This makes the scaffold a valuable starting point for library synthesis in high-throughput screening campaigns.

Sources

- 1. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]